molecular formula C20H30ClNO4 B5319922 ethyl 1-[2-[2-methoxy-4-[(E)-prop-1-enyl]phenoxy]ethyl]piperidine-3-carboxylate;hydrochloride

ethyl 1-[2-[2-methoxy-4-[(E)-prop-1-enyl]phenoxy]ethyl]piperidine-3-carboxylate;hydrochloride

Cat. No.: B5319922
M. Wt: 383.9 g/mol
InChI Key: WYPPDYCICNGEQV-KQGICBIGSA-N
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Description

Ethyl 1-[2-[2-methoxy-4-[(E)-prop-1-enyl]phenoxy]ethyl]piperidine-3-carboxylate;hydrochloride is a complex organic compound with a unique structure that includes a piperidine ring, an ethyl ester group, and a methoxy-substituted phenyl group

Properties

IUPAC Name

ethyl 1-[2-[2-methoxy-4-[(E)-prop-1-enyl]phenoxy]ethyl]piperidine-3-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H29NO4.ClH/c1-4-7-16-9-10-18(19(14-16)23-3)25-13-12-21-11-6-8-17(15-21)20(22)24-5-2;/h4,7,9-10,14,17H,5-6,8,11-13,15H2,1-3H3;1H/b7-4+;
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYPPDYCICNGEQV-KQGICBIGSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCCN(C1)CCOC2=C(C=C(C=C2)C=CC)OC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1CCCN(C1)CCOC2=C(C=C(C=C2)/C=C/C)OC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-[2-[2-methoxy-4-[(E)-prop-1-enyl]phenoxy]ethyl]piperidine-3-carboxylate;hydrochloride typically involves multiple steps, including the formation of the piperidine ring, the introduction of the ethyl ester group, and the attachment of the methoxy-substituted phenyl group. Common synthetic routes may involve:

    Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Ethyl Ester Group: This step may involve esterification reactions using ethyl alcohol and carboxylic acid derivatives.

    Attachment of the Methoxy-Substituted Phenyl Group: This can be done through etherification reactions using methoxy-substituted phenols and appropriate alkylating agents.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:

    Batch or Continuous Flow Reactors: To control reaction conditions and improve efficiency.

    Purification Techniques: Such as crystallization, distillation, and chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-[2-[2-methoxy-4-[(E)-prop-1-enyl]phenoxy]ethyl]piperidine-3-carboxylate;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst like palladium on carbon.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy-substituted phenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas, palladium on carbon.

    Substitution: Alkyl halides, nucleophiles like amines or thiols.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Ethyl 1-[2-[2-methoxy-4-[(E)-prop-1-enyl]phenoxy]ethyl]piperidine-3-carboxylate;hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Used in the development of new materials and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of ethyl 1-[2-[2-methoxy-4-[(E)-prop-1-enyl]phenoxy]ethyl]piperidine-3-carboxylate;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Receptors: Interacting with specific receptors on cell surfaces, leading to changes in cellular signaling pathways.

    Enzyme Inhibition: Inhibiting the activity of certain enzymes, thereby affecting metabolic processes.

    Modulation of Gene Expression: Influencing the expression of specific genes involved in various biological processes.

Comparison with Similar Compounds

Ethyl 1-[2-[2-methoxy-4-[(E)-prop-1-enyl]phenoxy]ethyl]piperidine-3-carboxylate;hydrochloride can be compared with other similar compounds, such as:

    Phenoxy Acetamide Derivatives: These compounds share a similar phenoxy group and have been studied for their biological activities.

    Piperidine Derivatives: Compounds with a piperidine ring structure, which are known for their diverse pharmacological properties.

    Methoxy-Substituted Phenyl Compounds: These compounds have similar methoxy-substituted phenyl groups and are used in various chemical and biological applications.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

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